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molecular formula C7H3BrClN B136228 4-Bromo-2-chlorobenzonitrile CAS No. 154607-01-9

4-Bromo-2-chlorobenzonitrile

Cat. No. B136228
M. Wt: 216.46 g/mol
InChI Key: AYQBMZNSJPVADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

In a 250 mL round-bottomed dried flask , diacetoxypalladium (0.036 g, 0.16 mmol) was treated with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (0.195 g, 0.31 mmol) under nitrogen in toluene (35 mL). The reaction was heated to 80 °C and was stirred for 10 min. To the flask was then added tert-butyl piperazine-1-carboxylate (0.602 g, 3.23 mmol), cesium carbonate (0.527 g, 1.62 mmol), potassium carbonate (0.447 g, 3.23 mmol) and 1,4,7,10,13,16-hexaoxacyclooctadecane (0.085 g, 0.32 mmol). The reaction was then treated with 4-bromo-2-chlorobenzonitrile (0.7 g, 3.23 mmol) and was allowed to stir at 80°C for 5 h. The mixture was then filtered over celite and celite was washed with heptanes. The mixture was condensed under reduced pressure and the crude material was purified on preparative HPLC MS using the short high pH shallow gradient method (Mobile phase: 50-70% B; A: H2O with 10 mM NH4CO3 and 0.375% NH4OH v/v, B: CH3CN, 10 min run) on XBridge Prep C18 OBD, 30x50 mm, 5 mm, Waters reverse phase column, to afford tert-butyl 4-(3-chloro-4-cyanophenyl)piperazine-1-carboxylate (0.490 g, 47.1 %) as a white solid.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00323 mol
Type
reagent
Reaction Step One
Quantity
0.035 L
Type
solvent
Reaction Step Two
Quantity
0.00323 mol
Type
reactant
Reaction Step Three
Quantity
0.00323 mol
Type
reactant
Reaction Step Four
Quantity
0.000162 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
916
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00323 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.035 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.00323 mol
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CCNCC1
Step Four
Name
Quantity
0.00323 mol
Type
reactant
Smiles
C1=CC(=C(C=C1Br)Cl)C#N
Step Five
Name
Quantity
0.000314 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Name
Quantity
0.000162 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C#N)Cl
Measurements
Type Value Analysis
YIELD 47.09%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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